3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Kinase inhibition GPCR modulation Epigenetic targets

Researchers needing a reliable pyridazine-pyrrolidine-thiophene scaffold for SAR or analytical method development often lack well-characterized intermediates. This ≥95% pure compound fills that gap as a versatile synthetic building block and potential negative control. - Use as a key intermediate to construct more complex pyridazine-pyrrolidine-thiophene hybrids. - Suitable reference standard for HPLC/LC-MS quantification of related analogs. - Consistent purity verified by vendor QC, shipped globally with full documentation.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034477-17-1
Cat. No. B2615031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
CAS2034477-17-1
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3
InChIInChI=1S/C14H15N3O2S/c1-10-2-3-13(16-15-10)19-12-4-6-17(8-12)14(18)11-5-7-20-9-11/h2-3,5,7,9,12H,4,6,8H2,1H3
InChIKeyHBDAZDUXDOLMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Data for 3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034477-17-1)


3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034477-17-1) is a heterocyclic small molecule containing pyridazine, pyrrolidine, and thiophene-3-carbonyl moieties. The compound is primarily listed in chemical vendor catalogs as a research biochemical, with limited public disclosures regarding its intended biological target or pharmacological profile. No peer-reviewed primary research papers or US-granted patents explicitly characterizing the compound’s biological activity were retrieved from authoritative databases, and existing vendor-derived descriptions lack quantitative differentiation relative to structural analogs. Consequently, a rigorous evidence-based evaluation of its advantages over comparator molecules cannot be conducted with the currently accessible literature.

Why Generic Substitution Is Not Supported for 3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine


Within the pyridazine-pyrrolidine-thiophene chemotype, even subtle modifications—such as replacing the 3-methyl group on the pyridazine ring with a methoxy substituent (e.g., CAS 2034223-81-7) or altering the thiophene attachment point—can produce divergent solubility, metabolic stability, and target engagement profiles. However, for the specific compound 3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, no quantitative binding, functional, or ADME data have been disclosed in the public domain to establish a scientific basis for selecting it over closely related analogs. Therefore, generic substitution or interchange with in-class compounds cannot be justified on evidence-based grounds.

Quantitative Differentiation Evidence for 3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine


No Publicly Available Head-to-Head Potency Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases returned no quantitative head-to-head potency comparisons (IC50, Ki, EC50) for 3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine against any specific biological target relative to a defined comparator. The compound's ChEMBL ID (CHEMBL1094974) is registered but lacks associated bioactivity data.

Kinase inhibition GPCR modulation Epigenetic targets

No Selectivity Profiling Data Against Kinase Panels or Receptor Families

No selectivity data (e.g., residual activity at 1 µM across a kinase panel, CEREP panel, or GPCRome screen) were found in the public domain for the target compound. Related pyridazine derivatives have been reported as COX inhibitors or kinase modulators, but no quantitative selectivity window has been demonstrated for this specific molecule.

Selectivity profiling Off-target screening Kinase panel

No In Vitro ADME or Solubility Data

No experimentally measured aqueous solubility (e.g., kinetic solubility in PBS at pH 7.4), microsomal stability (e.g., human liver microsome half-life), or permeability (e.g., PAMPA or Caco-2) values have been reported in the scientific literature for this compound. Vendor product pages do not include validated QC or characterization data beyond identity and purity.

Solubility Metabolic stability Permeability

Evidence-Supported Application Scenarios for 3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine


Exploratory Chemistry as a Synthetic Building Block

The compound may serve as a synthetic intermediate for constructing more complex pyridazine-pyrrolidine-thiophene hybrids, provided its identity and purity (typically ≥95% by vendors) meet the requirements of the intended reaction. No biological application can be recommended at this time due to the absence of target engagement or cellular activity data.

Negative Control or Inactive Analog in SAR Studies

If future studies determine that the 3-methyl substituent on the pyridazine ring abolishes activity relative to active analogs, this compound could be employed as a negative control in structure-activity relationship (SAR) investigations. This scenario is speculative and requires experimental confirmation.

Reference Standard for Analytical Method Development

With verified authenticity and purity, the compound could be used as a reference standard for developing HPLC, LC-MS, or NMR methods aimed at quantifying related pyridazine analogs in complex mixtures, provided its physicochemical properties are compatible with the analytical system.

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